![molecular formula C20H21N3O3S B3307453 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide CAS No. 933214-87-0](/img/structure/B3307453.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the name of GSK2330672 and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide involves the inhibition of B-Raf kinase activity. This inhibition leads to the inhibition of downstream signaling pathways, which are involved in cell growth and survival. This compound has been found to be a potent inhibitor of B-Raf, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects:
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to induce apoptosis in cancer cells. This compound has been investigated for its potential use in the treatment of various types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has several advantages and limitations for laboratory experiments. One of the main advantages is its potency and selectivity as a B-Raf inhibitor. This compound has been found to be more potent and selective than other B-Raf inhibitors, such as vemurafenib. However, one of the limitations of this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide. One area of research is the development of more soluble analogs of this compound, which could improve its efficacy in certain experiments. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, could also be explored.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has been investigated for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and survival. This compound has been studied for its potential use in the treatment of cancer, as B-Raf is frequently mutated in various types of cancer.
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-15-8-10-18(11-9-15)27(24,25)23-17-7-5-6-16(14-17)19-12-13-20(22-21-19)26-4-2/h5-14,23H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMAXDGRKGRQNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.